N-Benzylidene-4-methoxyaniline
Overview
Description
N-Benzylidene-4-methoxyaniline is a Schiff base compound, also known as an imine. It is formed by the condensation of an aromatic aldehyde and an aromatic amine. This compound is characterized by the presence of a methoxy group attached to the benzene ring, which influences its chemical properties and reactivity .
Scientific Research Applications
N-Benzylidene-4-methoxyaniline has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug design and development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzylidene-4-methoxyaniline can be synthesized through a one-pot three-component reaction involving an aromatic aldehyde, an aromatic amine, and cerium(III) chloride heptahydrate (CeCl3·7H2O) as a catalyst . The reaction typically occurs under mild conditions and yields the desired Schiff base efficiently.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of a primary amine with an aldehyde in the presence of a catalyst. The process can be optimized for large-scale production by adjusting reaction parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: N-Benzylidene-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Conversion to N-benzyl-4-methoxyaniline.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of N-Benzylidene-4-methoxyaniline involves its ability to form stable complexes with metal ions. This interaction can influence various biochemical pathways and molecular targets, leading to its observed biological activities. The Schiff base structure allows for coordination with metal ions, which can enhance its reactivity and stability .
Comparison with Similar Compounds
- N-Benzylidene-4-ethoxyaniline
- N-Benzylidene-4-nitroaniline
- N-Benzylidene-4-bromoaniline
Comparison: N-Benzylidene-4-methoxyaniline is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the electron-donating nature of the methoxy group .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-phenylmethanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHMZCUKGPUKEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
783-08-4 | |
Record name | N-Benzylidene-4-methoxyaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzylidene-p-anisidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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